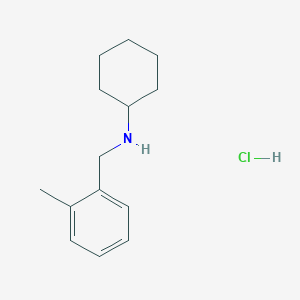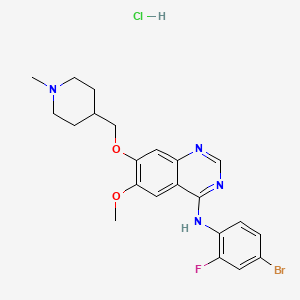
Vandetanib hydrochloride
Overview
Description
It is an orally active compound that has shown significant promise in the treatment of various solid tumors, particularly those that are refractory to standard treatments . ZD6474 hydrochloride works by inhibiting the tyrosine kinase activity of these receptors, thereby blocking tumor vascular development and proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ZD6474 hydrochloride involves multiple steps, starting with the preparation of the core quinazoline structure. The key steps include:
Formation of the Quinazoline Core: This involves the reaction of 4-bromo-2-fluoroaniline with 6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine under specific conditions.
Methoxylation and Bromination: The quinazoline core is then methoxylated and brominated to introduce the necessary functional groups.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s solubility and stability.
Industrial Production Methods
Industrial production of ZD6474 hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the reactions under controlled conditions to ensure high yield and purity.
Purification: The crude product is purified using techniques such as crystallization and chromatography to remove impurities.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications for pharmaceutical use.
Chemical Reactions Analysis
Types of Reactions
ZD6474 hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups on the quinazoline core.
Substitution: The bromine atom in the quinazoline core can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the quinazoline core with modified functional groups, which can have different biological activities .
Scientific Research Applications
ZD6474 hydrochloride has a wide range of scientific research applications, including:
Cancer Research: It is extensively studied for its anti-tumor activity in various cancer models, including breast cancer, lung cancer, and colorectal cancer
Angiogenesis Inhibition: The compound is used to study the inhibition of angiogenesis, which is crucial for tumor growth and metastasis.
Combination Therapy: Research has shown that ZD6474 hydrochloride can enhance the efficacy of other treatments, such as radiotherapy and chemotherapy, when used in combination
Pharmacokinetics and Pharmacodynamics: Studies on the pharmacokinetics and pharmacodynamics of ZD6474 hydrochloride help in understanding its absorption, distribution, metabolism, and excretion in the body.
Mechanism of Action
ZD6474 hydrochloride exerts its effects by inhibiting the tyrosine kinase activity of vascular endothelial growth factor receptor and epidermal growth factor receptor . This inhibition blocks the signaling pathways involved in tumor angiogenesis and cell proliferation . The compound also targets the rearranged during transfection tyrosine kinase, which plays a role in tumor cell survival . By blocking these pathways, ZD6474 hydrochloride effectively inhibits tumor growth and metastasis .
Comparison with Similar Compounds
Similar Compounds
Sunitinib: Another tyrosine kinase inhibitor that targets vascular endothelial growth factor receptor and platelet-derived growth factor receptor.
Sorafenib: Inhibits multiple kinases, including vascular endothelial growth factor receptor, platelet-derived growth factor receptor, and RAF kinases.
Pazopanib: Targets vascular endothelial growth factor receptor, platelet-derived growth factor receptor, and c-Kit.
Uniqueness of ZD6474 Hydrochloride
ZD6474 hydrochloride is unique in its dual inhibition of vascular endothelial growth factor receptor and epidermal growth factor receptor, which allows it to target both tumor angiogenesis and cell proliferation . This dual mechanism of action makes it particularly effective in treating tumors that are resistant to other treatments .
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24BrFN4O2.ClH/c1-28-7-5-14(6-8-28)12-30-21-11-19-16(10-20(21)29-2)22(26-13-25-19)27-18-4-3-15(23)9-17(18)24;/h3-4,9-11,13-14H,5-8,12H2,1-2H3,(H,25,26,27);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBQCJXMSFJOFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=C(C=C4)Br)F)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25BrClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

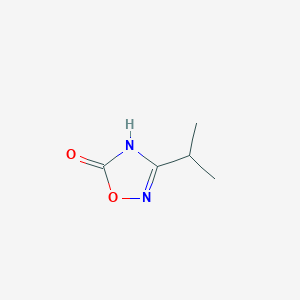

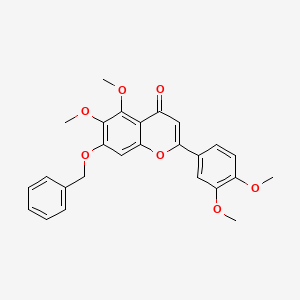
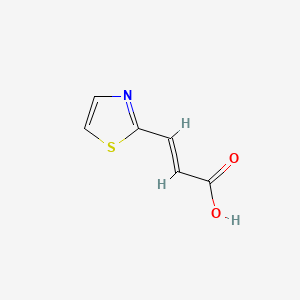
![1-[(3-Bromo-5-methylphenyl)methyl]piperazine](/img/structure/B3143408.png)

![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B3143420.png)
![4-[2-(Benzylamino)ethyl]phenol](/img/structure/B3143423.png)
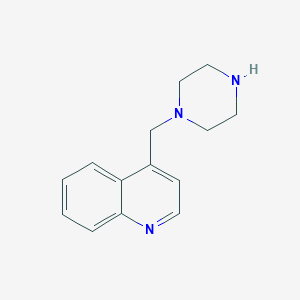
![2-(2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl)isoindoline-1,3-dione](/img/structure/B3143441.png)
![[4-(4-Aminophenyl)sulfonylpiperazin-1-yl]-phenylmethanone](/img/structure/B3143445.png)
